molecular formula C11H17N3O3 B14912141 2-(2-(1h-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid

2-(2-(1h-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid

Cat. No.: B14912141
M. Wt: 239.27 g/mol
InChI Key: KFOBKYXIMIVFCI-UHFFFAOYSA-N
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Description

2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Acetamido Group Introduction: The acetamido group can be introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methylpentanoic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the acetamido group are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections, inflammatory conditions, and cancer.

    Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)acetic acid: A simpler pyrazole derivative with similar pharmacological properties.

    2-(1H-Pyrazol-1-yl)propanoic acid: Another pyrazole derivative with a different alkyl chain length.

    2-(1H-Pyrazol-1-yl)butanoic acid: A pyrazole derivative with a longer alkyl chain.

Uniqueness

2-(2-(1H-Pyrazol-1-yl)acetamido)-2-methylpentanoic acid is unique due to the presence of both the acetamido group and the methylpentanoic acid moiety, which confer distinct chemical properties and potential biological activities. This compound’s structure allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-2-[(2-pyrazol-1-ylacetyl)amino]pentanoic acid

InChI

InChI=1S/C11H17N3O3/c1-3-5-11(2,10(16)17)13-9(15)8-14-7-4-6-12-14/h4,6-7H,3,5,8H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

KFOBKYXIMIVFCI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)CN1C=CC=N1

Origin of Product

United States

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